5,7-Dichloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine
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Overview
Description
5,7-Dichloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine: is a heterocyclic organic compound characterized by its unique structure, which includes a pyrido[3,4-b]pyrazine core with chlorine atoms at the 5 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine typically involves the reaction of 3,4-dichloropyridine with hydrazine under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dichloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 5 and 7 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Chemistry: In chemistry, 5,7-Dichloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology and Medicine: Its derivatives have been studied for their activity against various biological targets, including enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Its versatility makes it valuable for the production of a wide range of products .
Mechanism of Action
The mechanism of action of 5,7-Dichloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine and its derivatives involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific derivative and its intended application .
Comparison with Similar Compounds
- 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 2,4-Dichloro-7-(phenylmethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine
Uniqueness: 5,7-Dichloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is unique due to its specific substitution pattern and the presence of the pyrazine ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H7Cl2N3 |
---|---|
Molecular Weight |
204.05 g/mol |
IUPAC Name |
5,7-dichloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C7H7Cl2N3/c8-5-3-4-6(7(9)12-5)11-2-1-10-4/h3,10-11H,1-2H2 |
InChI Key |
GECVDUCUMFBWGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(N=C(C=C2N1)Cl)Cl |
Origin of Product |
United States |
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